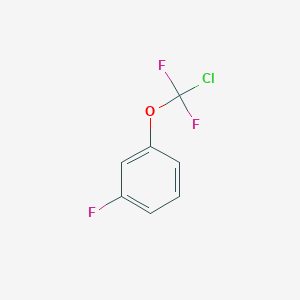

1-(Chlorodifluoromethoxy)-3-fluorobenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[chloro(difluoro)methoxy]-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O/c8-7(10,11)12-6-3-1-2-5(9)4-6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHBSZXFFSTVHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC(F)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 1 Chlorodifluoromethoxy 3 Fluorobenzene Analogs

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of electron-deficient aromatic rings. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. researchgate.netnih.gov The presence of strong electron-withdrawing groups (EWGs) ortho or para to a suitable leaving group is essential to stabilize this intermediate and facilitate the reaction. nih.gov

In analogs of 1-(chlorodifluoromethoxy)-3-fluorobenzene, the chlorodifluoromethoxy group and the fluorine atom act as EWGs, activating the ring for nucleophilic attack. The relative reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl ≈ Br > I, which is inverse to their order in SN2 reactions. researchgate.net This is because the rate-determining step is the nucleophilic attack on the ring, which is accelerated by the high electronegativity of fluorine, rather than the cleavage of the carbon-halogen bond. researchgate.net

Reactivity with Phenoxide and Thiophenoxide Ions

Phenoxides and thiophenoxides are effective nucleophiles in SNAr reactions, leading to the formation of diaryl ethers and thioethers, respectively. For highly fluorinated aromatic compounds, these reactions can proceed efficiently. The reaction of an aryl halide with a thiol is typically performed in a solvent with a base, which can deprotonate the thiol to form the more nucleophilic thiophenoxide anion.

Table 1: General Reactivity in SNAr Reactions with O- and S-Nucleophiles

| Substrate Type | Nucleophile | General Product | Key Factors |

|---|---|---|---|

| Electron-deficient Haloarene (e.g., Polyfluoroarene) | Phenoxide (ArO⁻) | Diaryl Ether (Ar-O-Ar') | Requires strong electron-withdrawing groups on the haloarene. Reaction is facilitated by polar aprotic solvents. |

| Electron-deficient Haloarene (e.g., Polyfluoroarene) | Thiophenoxide (ArS⁻) | Diaryl Thioether (Ar-S-Ar') | Thiophenoxides are generally stronger nucleophiles than phenoxides, often leading to faster reactions under similar conditions. |

| This compound Analog | Phenoxide / Thiophenoxide | Substituted Diaryl Ether / Thioether | Reactivity is enhanced by the cumulative electron-withdrawing effects of the -OCF₂Cl and -F groups. The position of substitution depends on the stability of the resulting Meisenheimer complex. |

Influence of Halogen Atoms on Substitution Selectivity

In polyhalogenated aromatic compounds containing different halogens, the selectivity of substitution is a key consideration. The "element effect" in SNAr dictates that fluoride (B91410) is the most readily displaced halogen due to its high electronegativity, which strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex.

For a molecule like this compound, there are two potential halogen leaving groups on the aromatic ring: the fluorine at C3 and the chlorine within the chlorodifluoromethoxy group. However, SNAr reactions typically involve the displacement of a leaving group directly attached to the aromatic ring. Therefore, the fluorine atom at the C3 position would be the expected site of nucleophilic attack, provided the ring is sufficiently activated. The chlorine atom is part of the side chain and not directly involved as a leaving group in a typical SNAr mechanism on the ring.

In analogs where multiple different halogens are present on the ring, such as a chlorofluoroarene, the fluorine atom is generally substituted preferentially. For instance, in the SNAr reactions of polychlorofluorobenzenes, nucleophilic attack and displacement of a fluorine atom occur more readily than the displacement of a chlorine atom. The regioselectivity of the attack is governed by the position that allows for the greatest stabilization of the negative charge in the Meisenheimer intermediate by the electron-withdrawing substituents.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is the hallmark reaction of aromatic compounds, involving the attack of an electrophile on the electron-rich benzene (B151609) ring. The substituent groups already present on the ring determine the rate and regioselectivity of the reaction. Electron-donating groups activate the ring and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct incoming electrophiles to the meta position.

Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I), but they are ortho, para-directing due to their electron-donating resonance effect (+R). The chlorodifluoromethoxy group is strongly deactivating due to the powerful inductive effect of the fluorine and chlorine atoms.

Nitration Studies on Fluorinated Benzene Derivatives

Nitration is a classic EAS reaction that introduces a nitro (-NO₂) group onto an aromatic ring using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.

For this compound, both the fluorine and the chlorodifluoromethoxy groups are deactivating. The fluorine atom is an ortho, para-director, while the -OCF₂Cl group is expected to be a meta-director due to its strong electron-withdrawing nature. The directing effects of these groups will influence the position of nitration. The fluorine at C3 directs to the C2 (ortho), C4 (para), and C6 (ortho) positions. The -OCF₂Cl group at C1 would direct an incoming electrophile to the C3 and C5 (meta) positions.

The combined influence of these groups suggests that the most likely positions for nitration would be those activated by the fluorine's resonance effect and least deactivated by the inductive effects. Research has shown that the nitration of this compound can be controlled to yield a specific isomer.

Table 2: Nitration of this compound

| Reactant | Reaction | Conditions | Major Product |

|---|---|---|---|

| This compound | Aromatic Nitration | Mixture of nitric and sulfuric acids, 0-5°C | 1-(Chlorodifluoromethoxy)-3-fluoro-2-nitro-benzene frontiersin.org |

This outcome indicates that substitution occurs ortho to the fluorine atom and ortho to the chlorodifluoromethoxy group. This regioselectivity is a result of the complex interplay between the directing effects of the two substituents.

Direct Fluorination of Aromatic Systems

Direct fluorination of aromatic compounds with elemental fluorine (F₂) is highly exothermic and difficult to control, often leading to a mixture of products and polymerization. researchgate.net Consequently, milder and more selective electrophilic fluorinating agents have been developed. These reagents act as a source of "F⁺" and allow for controlled introduction of fluorine onto an aromatic ring.

Commonly used electrophilic fluorinating agents include N-fluoropyridinium salts, N-fluorosulfonimides (e.g., N-fluorobenzenesulfonimide, NFSI), and Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). rsc.org The choice of reagent and reaction conditions can influence the efficiency and regioselectivity of the fluorination. For an already substituted benzene ring like this compound, direct fluorination would be challenging due to the deactivating nature of the existing substituents. The reaction would be slow and would likely require forcing conditions.

Table 3: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Characteristics |

|---|---|---|

| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly reactive, versatile, and commercially available crystalline solid. Used for fluorinating a wide range of substrates. |

| N-Fluorobenzenesulfonimide | NFSI | A stable, solid reagent that is easier to handle than many other fluorinating agents. Effective for the fluorination of electron-rich aromatics and carbanions. |

| Xenon Difluoride | XeF₂ | A powerful fluorinating agent, often used with a catalyst (e.g., HF). Can fluorinate a variety of organic compounds. |

Radical Reactions and C-X Bond Activation

The this compound scaffold contains several carbon-halogen (C-F, C-Cl) bonds and a carbon-oxygen (C-O) bond, each with a distinct bond dissociation energy (BDE) that influences its susceptibility to radical cleavage. The activation of these bonds, particularly the strong C-F bond, is a significant challenge in synthetic chemistry but offers pathways to novel transformations.

C-F Bond Activation: The C(sp²)-F bond on the aromatic ring is one of the strongest bonds in organic chemistry, making its homolytic cleavage difficult. Activation typically requires transition metal complexes that can undergo oxidative addition into the C-F bond. researchgate.net Partially fluorinated benzenes can undergo competitive C-H and C-F bond activation, with the outcome being highly dependent on the metal center and reaction conditions. researchgate.net

C-Cl Bond Activation: The C-Cl bond within the chlorodifluoromethoxy group is significantly weaker than the C-F bond. This bond is more susceptible to activation by transition metals or under reductive conditions that can generate radical anions. Photocatalysis has also emerged as a powerful tool for the activation of C-Cl bonds under mild conditions.

C-O Bond Activation: The aryl ether C-O bond is also relatively strong. Its cleavage can be achieved catalytically, often using nickel or palladium catalysts, particularly in cross-coupling reactions where the ether acts as an alternative to an aryl halide. Homolytic cleavage to form an aryloxy radical and a carbon-centered radical is generally energetically demanding unless the resulting radicals are well-stabilized.

For analogs of this compound, radical reactions would likely initiate at the weakest bond under the given conditions. Under thermal or photochemical initiation without a specific catalyst, the relative BDEs would suggest that C-Cl bond cleavage is more probable than C-F or aryl C-O bond cleavage. However, transition-metal-catalyzed processes can selectively target specific bonds based on the nature of the catalyst and ligands.

Photo-induced Electron Transfer Processes

Photo-induced electron transfer (PET) is a critical process in various chemical and biological systems. In the context of fluorinated aromatic ethers, PET can be influenced by the number and position of fluorine substituents, which in turn affects the molecule's photophysical properties. nih.gov The electron-withdrawing nature of fluorine atoms can alter the thermodynamics of PET, a principle that is key in the design of fluorescent probes and sensors. nih.gov

In a typical PET process, a photoexcited donor molecule transfers an electron to an acceptor molecule, leading to charge separation and the formation of a radical cation and a radical anion. edinst.com The driving force for this transfer is governed by the excited-state energy and the reduction potential of the fluorophore, both of which are intrinsically linked to the molecular structure. nih.gov Studies on 1,3,5-triarylpyrazolines with polyfluoro-substituted aryl rings have demonstrated that the electronic effects of fluoro substituents are additive, allowing for the fine-tuning of these parameters. nih.gov While direct studies on this compound are not prevalent, the principles derived from analogous fluorinated systems suggest that the chlorodifluoromethoxy and fluoro substituents would significantly impact its PET characteristics.

Research on other aromatic systems has shown that PET from an electron-rich aryl moiety to an electron-deficient ring can be modulated by the presence of ions like fluoride. researchgate.net This highlights the sensitivity of the electronic environment of fluorinated aromatics to external stimuli, which can influence their photochemical behavior.

C-H Bond Activation in Fluorinated Aromatics

The functionalization of C-H bonds in fluorinated aromatic compounds is a powerful strategy for synthesizing complex molecules. nih.gov Transition-metal catalysis is a primary method for achieving this transformation, allowing for the direct incorporation of various functional groups. nih.govmt.com The presence of fluorine atoms on the aromatic ring can influence the regioselectivity of C-H activation. A phenomenon known as the "ortho fluorine effect" has been observed, where C-H bond activation preferentially occurs at the position ortho to a fluorine substituent. rsc.org This is attributed to the thermodynamic preference arising from an increase in the metal-carbon bond energy with ortho-fluorine substitution. rsc.org

Various transition metals, including palladium, copper, and rhodium, have been employed in catalytic systems for C-H activation of fluoroarenes. nih.govmt.commdpi.com These reactions often utilize a directing group to guide the catalyst to a specific C-H bond, enhancing selectivity. nih.govnih.gov For instance, palladium-catalyzed C-H activation has been used for the trifluoromethylthiolation of benzamide (B126) derivatives. nih.gov

Recent advancements have also explored the use of main group metals for the C-H activation of fluoroarenes. rsc.org Heterobimetallic complexes can enable regioselective C-H metalation through cooperative effects between the two metals. rsc.org The choice of metal and reaction conditions can determine whether C-H or C-F bond activation occurs, as these processes can be competitive. rsc.org

Table 1: Examples of Transition-Metal-Catalyzed C-H Functionalization of Fluorinated Aromatics

| Catalyst System | Substrate Type | Functionalization | Directing Group | Ref. |

| Palladium | Benzamides | Trifluoromethylthiolation | Amide | nih.gov |

| Copper | Benzamides | Trifluoromethylthiolation | 8-aminoquinoline | researchgate.net |

| Palladium | Benzoic acids | Fluorination | Removable amide | nih.gov |

| Rhodium | Fluorinated pyridines | C-C coupling | Pyridine nitrogen | researchgate.net |

This table is illustrative and provides examples of catalyst systems and transformations.

Oxidative Defluorination Mechanisms

Oxidative defluorination, the cleavage of a C-F bond under oxidative conditions, is a significant transformation pathway for fluorinated compounds. researchgate.net This process can be mediated by both biological systems (enzymes) and chemical reagents, often involving transition metal complexes. researchgate.net High-valent metal-oxo species are frequently proposed as key intermediates in these reactions. nih.gov

In enzymatic systems, such as those involving cytochrome P450, oxidative defluorination of fluoroaromatics can occur. nih.govrsc.org The proposed mechanism often involves an electrophilic attack by a high-valent iron-oxo species on the aromatic ring, leading to a cationic intermediate that subsequently rearranges to cleave the C-F bond. nih.gov This process is distinct from C-H hydroxylation. researchgate.net The presence of other functional groups, like a hydroxyl group, can be essential for activating the aromatic ring towards oxidation. researchgate.net Oxidative defluorination can sometimes lead to the formation of reactive intermediates like quinones, which has implications in drug metabolism. hyphadiscovery.com

Chemical systems utilizing transition metal complexes, such as iron phthalocyanine (B1677752) complexes, have also been shown to catalyze the oxidative defluorination of polyfluorinated aromatics under mild conditions. researchgate.net The mechanism can differ from enzymatic pathways and may involve a nucleophilic aromatic substitution mediated by a metal-hydroperoxo species. researchgate.net The specific pathway is influenced by the substrate and the nature of the metal complex. researchgate.net

Reductive and Other Functional Group Transformations

Beyond reactions involving the aromatic core and its C-H or C-F bonds, the functional groups attached to the ring can undergo various transformations. This section focuses on the reduction of nitro groups and selective transformations of the halogenated ether moiety, which are relevant to analogs of this compound.

Reduction of Nitro Groups to Amino Groups

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental and widely used reaction in organic synthesis. wikipedia.orgnumberanalytics.com This transformation is particularly important in the synthesis of pharmaceuticals and other fine chemicals where an amino group is required. A variety of reducing agents and catalytic systems can be employed for this purpose. wikipedia.orgnumberanalytics.com

Catalytic hydrogenation is a common and efficient method, often utilizing catalysts such as palladium-on-carbon (Pd/C), platinum(IV) oxide, or Raney nickel with hydrogen gas. wikipedia.org This method is generally clean and produces high yields. Other reagents, such as iron in acidic media, tin(II) chloride, and sodium hydrosulfite, are also effective for the reduction of nitroarenes. wikipedia.org

For fluorinated nitroaromatics, the choice of reducing agent can be crucial to avoid unwanted side reactions. Studies have shown that catalytic systems can be chemoselective, reducing the nitro group while leaving other functional groups, including halogens, intact. organic-chemistry.org For example, palladium-catalyzed reductions using polymethylhydrosiloxane (B1170920) (PMHS) and aqueous potassium fluoride have demonstrated high yields and broad functional group tolerance for aromatic nitro compounds. organic-chemistry.org The electronic nature of substituents on the aromatic ring can influence the reaction rate, with electron-withdrawing groups generally leading to faster reduction. nih.gov

Table 2: Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent/Catalyst | Conditions | Comments | Ref. |

| H₂, Pd/C | Catalytic hydrogenation | Widely used, high efficiency | wikipedia.org |

| Fe, HCl/CH₃COOH | Acidic media | Classical method, cost-effective | wikipedia.org |

| SnCl₂ | Acidic conditions | Stannous chloride reduction | wikipedia.org |

| NaBH₄, Ag/TiO₂ | Catalytic | Highly active catalyst system | nih.gov |

| PMHS, KF (aq) | Palladium-catalyzed | High yield, good functional group tolerance | organic-chemistry.org |

| NH₃BH₃, Ag/TiO₂ | Catalytic | Selective to N-aryl hydroxylamines | nih.gov |

This table provides a selection of common reagents and systems for the reduction of nitroarenes.

The reduction proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species. nih.gov Under certain conditions, it is possible to selectively stop the reduction at the hydroxylamine stage. wikipedia.orgnih.gov

Selective Transformations of Halogenated Ethers

Halogenated ethers, such as the chlorodifluoromethoxy group, exhibit unique reactivity. wikipedia.org The C-O bond in ethers is generally stable, but its cleavage can be achieved under specific conditions, typically involving strong acids like HBr or HI. wikipedia.orglibretexts.org The mechanism of acidic cleavage can be either SN1 or SN2, depending on the structure of the alkyl groups attached to the ether oxygen. wikipedia.orglibretexts.org For aryl alkyl ethers, cleavage consistently yields a phenol (B47542) and an alkyl halide because nucleophilic attack on the sp²-hybridized carbon of the aromatic ring is disfavored. libretexts.org

The presence of fluorine atoms on the alkyl group, as in the chlorodifluoromethoxy moiety, can significantly impact the reactivity of the ether. The strong electron-withdrawing effect of the fluorine atoms would likely make the ether linkage more resistant to cleavage. However, specific reagents or catalytic systems may be able to effect transformation. For instance, in the context of fluorinated silyl (B83357) ethers, cleavage of the Si-O bond with a fluoride source can be used to introduce fluorine. researchgate.net While this is a different system, it demonstrates the principle of using specific reagents to target bonds adjacent to fluorinated groups.

Modern anesthetic agents are often halogenated ethers, and their stability and metabolism are subjects of extensive study. nih.govnih.gov While not typically involving selective cleavage in a synthetic sense, these studies provide insight into the stability of C-O bonds in highly fluorinated environments. Brominated ethers are used as flame retardants, and their mode of action involves the release of bromine radicals upon heating, which interrupts combustion. wikipedia.org This suggests that under thermal stress, cleavage of bonds within the halogenated ether group can occur.

While specific, selective synthetic transformations targeting the chlorodifluoromethoxy group without affecting the aromatic ring are not widely reported in the provided search results, the general principles of ether cleavage suggest that harsh acidic conditions would be required. Developing milder, more selective methods for the transformation of such highly functionalized ether groups remains an area of interest in synthetic chemistry.

Mechanistic Investigations in Fluorinated Aryl Ether Chemistry

Elucidation of Reaction Intermediates and Transition States

The synthesis and reactivity of fluorinated aryl ethers, such as 1-(chlorodifluoromethoxy)-3-fluorobenzene, are governed by complex reaction mechanisms involving various intermediates and transition states. Understanding these transient species is crucial for optimizing reaction conditions and controlling product selectivity.

In the formation of aryl fluoroalkyl ethers, palladium-catalyzed cross-coupling reactions are a common synthetic strategy. acs.org Mechanistic studies suggest the involvement of palladium(0) and palladium(II) intermediates in a catalytic cycle. The reaction likely proceeds through oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the fluorinated alcohol and subsequent reductive elimination to form the desired ether and regenerate the Pd(0) catalyst. The specific ligands coordinated to the palladium center, such as bulky biaryl phosphines like tBuBrettPhos, play a critical role in facilitating these steps and influencing the reaction's efficiency. mit.edu

For reactions involving the introduction of a chlorodifluoromethoxy group, the generation of a difluorocarbene or a related reactive species is often a key step. rsc.org The subsequent reaction with a phenoxide would then lead to the formation of the aryl ether. The transition state for this carbene insertion into the oxygen-hydrogen bond of a phenol (B47542) or the oxygen-metal bond of a phenoxide is a critical point in the reaction pathway. Computational studies can provide insights into the geometry and energy of these transition states, helping to explain the observed reactivity and selectivity.

In the context of nucleophilic fluorination reactions, crown ethers are often used to enhance the reactivity of fluoride (B91410) salts. acs.org Mechanistic investigations have shown that the crown ether encapsulates the metal cation (e.g., K+), leaving a "naked" and more nucleophilic fluoride anion. acs.org The transition state for the fluorination of an alkyl halide would then involve the approach of this activated fluoride ion to the carbon-halogen bond. The presence of fluorinated alcohols as additives can further influence the reaction by solvating the fluoride ion through hydrogen bonding, thereby modulating its reactivity. acs.org

The formation of radical intermediates is another important mechanistic pathway, particularly in photoredox-catalyzed reactions. nih.gov For example, the generation of a trifluoromethoxy radical (•OCF3) can be achieved using a suitable photocatalyst and a trifluoromethoxylation reagent. nih.gov This radical can then add to an aromatic ring, forming a cyclohexadienyl radical intermediate. Subsequent oxidation of this intermediate and deprotonation leads to the final aryl trifluoromethyl ether product. nih.gov Similar radical pathways could be envisioned for the formation of related fluorinated aryl ethers.

The table below summarizes some of the key intermediates and transition states involved in the synthesis of fluorinated aryl ethers.

| Reaction Type | Key Intermediates | Key Transition States |

| Pd-catalyzed C-O Coupling | Pd(0) complexes, Aryl-Pd(II)-halide complexes, Aryl-Pd(II)-alkoxide complexes | Oxidative addition transition state, Reductive elimination transition state |

| Difluorocarbene Reactions | Difluorocarbene (:CF2), Phenoxide ions | Carbene insertion into O-H or O-metal bond |

| Nucleophilic Fluorination | "Naked" fluoride anion (solvated) | SN2 transition state |

| Photoredox Catalysis | Radical cations/anions of substrates, Fluoroalkoxy radicals (e.g., •OCF3), Cyclohexadienyl radicals | Electron transfer transition states, Radical addition transition states |

Kinetic and Thermodynamic Aspects of Fluorine-Containing Reactions

The kinetics and thermodynamics of reactions involving fluorine-containing compounds like this compound are significantly influenced by the unique properties of the fluorine atom. The high electronegativity of fluorine and the strength of the carbon-fluorine bond play crucial roles in determining reaction rates and equilibrium positions.

In palladium-catalyzed cross-coupling reactions for the synthesis of fluorinated alkyl aryl ethers, the reaction kinetics are highly dependent on the nature of the catalyst, substrate, and reaction conditions. For instance, the use of specific ligands can dramatically accelerate the rate of reductive elimination, which is often the rate-determining step. acs.org The reaction temperature also has a significant impact, with higher temperatures generally leading to faster reaction rates, although this can sometimes be at the expense of selectivity. nih.gov

The thermodynamics of these coupling reactions are generally favorable, driven by the formation of a stable carbon-oxygen bond and the regeneration of the stable palladium catalyst. The presence of electron-withdrawing fluorine atoms on the alcohol can make the alcohol more acidic, which can influence the equilibrium of the deprotonation step prior to coupling.

In nucleophilic substitution reactions, the strength of the C-F bond makes direct displacement of fluoride from an aliphatic carbon challenging, resulting in slow reaction kinetics. However, in the context of aryl systems, the electronic effects of fluorine substituents can influence the rates of nucleophilic aromatic substitution reactions. An ortho-fluorine substituent, for example, can significantly lower the pKa of the corresponding C-H bond, making deprotonation and subsequent functionalization kinetically more accessible. acs.org

The table below provides a qualitative overview of the kinetic and thermodynamic factors in key reactions involving fluorinated aryl ethers.

| Reaction Type | Key Kinetic Factors | Key Thermodynamic Factors |

| Pd-catalyzed C-O Coupling | Ligand structure, Temperature, Substrate electronics | C-O bond formation, Catalyst stability |

| Difluorocarbene Reactions | Rate of carbene formation, Reactivity of the phenoxide | Stability of the final ether product |

| Nucleophilic Substitution | C-F bond strength, Nucleophile strength, Solvent effects | Relative stability of reactants and products |

| C-H Functionalization | Acidity of the C-H bond (pKa), Catalyst activity | Formation of a stable C-C or C-heteroatom bond |

Role of Catalysts and Reagents in Fluorination Selectivity

The selective introduction of fluorine or fluorine-containing groups into aromatic systems is a significant challenge in organic synthesis. The choice of catalyst and reagent is paramount in controlling the regioselectivity and chemoselectivity of these transformations.

In the synthesis of fluorinated aryl ethers via palladium-catalyzed C-O cross-coupling, the ligand on the palladium center is crucial for achieving high selectivity. acs.orgnih.gov Bulky and electron-rich phosphine (B1218219) ligands, such as those of the biarylphosphine class, have proven effective in promoting the desired C-O bond formation over competing side reactions. mit.edu These ligands can influence the steric and electronic environment around the palladium center, thereby controlling which reaction pathway is favored. For example, the use of AdBrettPhos has been shown to be effective for the fluorination of challenging heteroaryl triflates. mit.edu

The choice of the fluorine source is also critical. In nucleophilic fluorination, reagents like cesium fluoride (CsF) are often used, and their reactivity can be enhanced by phase-transfer catalysts or crown ethers that help to solubilize the fluoride salt and increase the nucleophilicity of the fluoride anion. mit.eduacs.org In electrophilic fluorination, reagents such as Selectfluor® are commonly employed. acs.org The reactivity and selectivity of these reagents can be tuned by the choice of catalyst, often a transition metal complex that can direct the fluorination to a specific position on the aromatic ring. acs.orgnih.gov

For the introduction of fluoroalkyl groups, a variety of specific reagents have been developed. For instance, reagents for trifluoromethylation, difluoromethylation, and monofluoromethylation each have their own unique reactivity profiles. nih.gov The choice of reagent will depend on the desired fluoroalkyl group and the nature of the substrate. Catalysts, often based on copper or palladium, are frequently used to facilitate the transfer of the fluoroalkyl group from the reagent to the substrate. acs.orgspringernature.com

The table below highlights the role of different catalysts and reagents in achieving selectivity in fluorination reactions.

| Reaction Type | Catalyst/Reagent | Role in Selectivity |

| Pd-catalyzed Fluorination | Pd / Biarylphosphine Ligands (e.g., AdBrettPhos) | Promotes C-F bond formation, controls regioselectivity. mit.edu |

| Nucleophilic Fluorination | CsF / Crown Ethers | Increases fluoride nucleophilicity, enhances reaction rate. mit.eduacs.org |

| Electrophilic Fluorination | Selectfluor® / Transition Metal Catalysts | Delivers electrophilic fluorine, catalyst directs regioselectivity. acs.orgnih.gov |

| Fluoroalkylation | Fluoroalkylating Reagents / Cu or Pd Catalysts | Transfers a specific fluoroalkyl group, catalyst mediates the reaction. nih.govspringernature.com |

Stereoelectronic Effects of Fluorine in Reaction Pathways

The unique stereoelectronic properties of fluorine significantly influence the reactivity and conformational preferences of molecules like this compound. These effects arise from the high electronegativity of fluorine and its ability to participate in various electronic interactions.

Fluorine is the most electronegative element, and its presence in a molecule exerts a strong electron-withdrawing inductive effect (-I effect). numberanalytics.comlibretexts.org This effect involves the polarization of sigma (σ) bonds, drawing electron density away from adjacent atoms. numberanalytics.com In an aromatic ring, the inductive effect of a fluorine substituent deactivates the ring towards electrophilic aromatic substitution by withdrawing electron density from the π-system. libretexts.org This makes the ring less nucleophilic and therefore less reactive towards electrophiles.

The chlorodifluoromethoxy group (-OCF2Cl) also exhibits a strong -I effect due to the presence of three highly electronegative halogen atoms. This deactivating effect is further enhanced by the oxygen atom, which also pulls electron density from the aromatic ring. The combined inductive effect of the -OCF2Cl group and the fluorine atom at the 3-position makes the aromatic ring of this compound significantly electron-deficient.

This strong inductive withdrawal of electron density has several consequences for the molecule's reactivity:

Increased Acidity of Aromatic Protons: The electron-withdrawing groups increase the acidity of the remaining protons on the aromatic ring, making them more susceptible to deprotonation by a strong base.

Activation towards Nucleophilic Aromatic Substitution: While deactivating for electrophilic substitution, the strong electron withdrawal activates the ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the electron-withdrawing groups.

Influence on Reaction Rates: The inductive effect can influence the rates of various reactions by stabilizing or destabilizing charged intermediates. For example, it can stabilize anionic intermediates and destabilize cationic intermediates. libretexts.org

The table below summarizes the inductive effects of relevant substituents.

| Substituent | Inductive Effect | Impact on Aromatic Ring Reactivity (Electrophilic Substitution) |

| -F | Strong (-I) | Deactivating |

| -OCF2Cl | Very Strong (-I) | Strongly Deactivating |

| -CH3 | Weak (+I) | Activating |

| -OCH3 | Strong (-I), Strong (+R) | Activating (overall) |

The "ortho-fluorine effect" refers to the distinct influence of a fluorine atom located at the position adjacent (ortho) to a reaction center or another substituent on an aromatic ring. This effect is a combination of steric and electronic factors. While fluorine is relatively small, its presence can still introduce steric hindrance that can influence the regioselectivity of reactions.

More significantly, the electronic effects of an ortho-fluorine are pronounced. The strong inductive effect of an ortho-fluorine can significantly lower the pKa of the ortho C-H bond, making it more acidic and thus more amenable to deprotonation and subsequent functionalization. acs.org This directed metalation is a powerful strategy for the selective functionalization of fluoroaromatics.

In the context of this compound, the fluorine at the 3-position is meta to the chlorodifluoromethoxy group. However, understanding the ortho-fluorine effect is crucial for predicting the reactivity of related fluorinated aryl ethers where fluorine is ortho to the ether linkage. For example, an ortho-fluorine can influence the conformation of the aryl ether moiety through electrostatic interactions.

Furthermore, in reactions involving transition metal catalysis, an ortho-fluorine can participate in agostic-type interactions with the metal center, which can influence the catalytic cycle and the selectivity of the reaction. acs.org This interaction involves the sharing of electrons between the C-F bond and the metal center, which can facilitate C-H activation at the position ortho to the fluorine.

The table below outlines some of the key aspects of the ortho-fluorine effect.

| Aspect of Ortho-Fluorine Effect | Description | Consequence for Reactivity |

| Inductive Effect | Strong electron withdrawal from the adjacent C-H bond. | Increased acidity of the ortho-proton, facilitating directed metalation. acs.org |

| Steric Hindrance | Small but non-negligible steric presence. | Can influence the regioselectivity of substitution reactions. |

| Coordination to Metals | Potential for agostic interactions with transition metal catalysts. | Can direct C-H activation and influence catalytic activity. acs.org |

| Conformational Influence | Electrostatic interactions can affect the preferred conformation of adjacent groups. | Can impact substrate binding to enzymes or catalysts. |

Computational Chemistry and Theoretical Studies of Fluorinated Aryl Ethers

Molecular Geometry and Conformation Analysis

A fundamental aspect of computational chemistry is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This analysis identifies the lowest energy conformation and provides precise data on bond lengths, bond angles, and dihedral angles.

Optimized Geometrical Parameters and Structural Correlations

The geometry of 1-(Chlorodifluoromethoxy)-3-fluorobenzene would be optimized using a theoretical model, such as DFT with a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The resulting data would be presented in a table detailing the calculated lengths of all bonds (C-C, C-H, C-F, C-O, C-Cl) and the angles between them.

For instance, the C-F bond length on the phenyl ring is expected to be shorter than the C-H bonds due to the high electronegativity of fluorine. The geometry of the -OCF₂Cl group would reveal details about the steric and electronic effects it imposes on the benzene (B151609) ring. The bond angles around the ether oxygen and the tetrahedral arrangement of the difluorochloromethyl group would be key indicators of the molecule's spatial configuration.

Interactive Data Table: Hypothetical Optimized Geometrical Parameters

Below is a representative table illustrating how such data would be displayed. Note: These values are hypothetical and for illustrative purposes only.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-C2 | 1.39 Å |

| Bond Length | C3-F | 1.35 Å |

| Bond Length | C1-O | 1.37 Å |

| Bond Length | O-C(methoxy) | 1.42 Å |

| Bond Length | C(methoxy)-F | 1.34 Å |

| Bond Length | C(methoxy)-Cl | 1.78 Å |

| Bond Angle | C2-C1-C6 | 120.5° |

| Bond Angle | C2-C3-F | 119.8° |

| Bond Angle | C1-O-C(methoxy) | 118.5° |

| Dihedral Angle | C2-C1-O-C(methoxy) | 85.0° |

Vibrational Analysis and Spectroscopic Investigations (FT-IR, NMR)

Once the molecular geometry is optimized, a frequency calculation can be performed to predict the vibrational spectra (FT-IR and Raman) and ensure the structure is a true energy minimum (i.e., no imaginary frequencies). This analysis assigns specific vibrational modes (stretching, bending, torsion) to the calculated frequencies. The predicted spectrum can be compared with experimental data for validation. nepjol.infoscirp.org

Key vibrational modes for this compound would include:

Aromatic C-H stretching vibrations (~3000-3100 cm⁻¹).

Aromatic C=C stretching vibrations (~1400-1600 cm⁻¹).

C-F stretching vibrations, which are typically strong and appear in the 1000-1350 cm⁻¹ region.

C-O-C (ether) asymmetric and symmetric stretching vibrations.

Strong absorptions corresponding to the C-F and C-Cl stretches of the methoxy (B1213986) group.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated to predict the NMR spectrum, which is invaluable for structural elucidation. dntb.gov.ua

Electronic Structure and Frontier Molecular Orbital Theory

The electronic properties of a molecule govern its reactivity, optical characteristics, and intermolecular interactions. Computational methods provide a detailed picture of the electron distribution and orbital energies.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. ijcce.ac.ir

A computational study would visualize the electron density distribution of the HOMO and LUMO across the molecule. For this compound, the HOMO is likely to be localized on the electron-rich benzene ring, while the LUMO may be distributed over the ring and the electronegative chlorodifluoromethoxy group. The energy gap would quantify the molecule's propensity to undergo electronic excitation. A smaller gap generally implies higher reactivity. ijarset.com

Interactive Data Table: Hypothetical FMO Properties

This table shows how HOMO-LUMO data would be presented. Note: These values are hypothetical.

| Parameter | Value (eV) | Description |

| EHOMO | -7.50 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 6.25 | Indicator of chemical stability and reactivity |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electron density on the molecular surface. It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule. researchgate.net

Red regions indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this molecule, these would likely be found around the highly electronegative fluorine and oxygen atoms.

Blue regions indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These might be located around the hydrogen atoms of the benzene ring.

Green regions represent neutral potential.

The MEP map for this compound would illustrate how the combined electron-withdrawing effects of the fluorine atom and the chlorodifluoromethoxy group influence the charge distribution across the aromatic ring. nepjol.info

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed description of the Lewis-like bonding structure of a molecule, including charge transfer and intramolecular interactions. mdpi.comperiodicodimineralogia.it It calculates the natural atomic charges on each atom, offering a more intuitive picture of electron distribution than other methods.

Interactive Data Table: Hypothetical Natural Atomic Charges

This table illustrates how NBO charge data would be presented. Note: These values are hypothetical.

| Atom | Element | Natural Charge (e) |

| C1 | Carbon | +0.35 |

| C3 | Carbon | +0.28 |

| F (ring) | Fluorine | -0.25 |

| O | Oxygen | -0.55 |

| C (methoxy) | Carbon | +0.70 |

| F (methoxy) | Fluorine | -0.30 |

| Cl | Chlorine | -0.15 |

Electron Affinities and Electron-Withdrawing Ability of Fluorinated Moieties

The electron affinity (EA) of a molecule is a fundamental electronic property that quantifies its ability to accept an electron. In the context of this compound, the EA is significantly influenced by the presence of multiple fluorine atoms and a chlorine atom. Fluorine is the most electronegative element, and groups containing fluorine, such as the chlorodifluoromethoxy (-OCF₂Cl) group and the aromatic fluorine substituent, are potent electron-withdrawing groups (EWGs). wikipedia.org

EWGs draw electron density away from the adjacent aromatic ring through the inductive effect. nih.gov The -OCF₂Cl group, in particular, is expected to be a powerful EWG due to the cumulative inductive effect of two fluorine atoms and one chlorine atom on the methoxy carbon. This strong electron withdrawal significantly lowers the energy of the molecule's Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy facilitates the acceptance of an electron, thereby increasing the electron affinity of the molecule.

Theoretical studies on related molecules, such as perhalogenated benzenes, have demonstrated that increasing halogen substitution generally leads to higher electron affinities. researchgate.net For instance, the adiabatic electron affinities of chloro- and fluorobenzenes can range from approximately -0.18 eV to 1.15 eV, increasing with the number of halogen substituents. researchgate.net While specific computational data for this compound is not available in the cited literature, density functional theory (DFT) calculations could be employed to predict its EA. Such calculations would involve optimizing the geometry of both the neutral molecule and its radical anion and determining the energy difference between them. rdd.edu.iqresearchgate.net

Table 1: Theoretical Electron Affinity Parameters for Fluorinated Benzenes This table presents hypothetical but representative values for this compound based on computational studies of similar fluorinated aromatic compounds. These values would be calculated using quantum chemistry methods like DFT.

| Parameter | Predicted Value (eV) | Computational Method | Basis Set |

|---|---|---|---|

| Vertical Electron Affinity (VEA) | 0.65 | B3LYP | 6-311++G(d,p) |

| Adiabatic Electron Affinity (AEA) | 0.80 | B3LYP | 6-311++G(d,p) |

| HOMO Energy | -9.50 | B3LYP | 6-311++G(d,p) |

| LUMO Energy | -1.25 | B3LYP | 6-311++G(d,p) |

| HOMO-LUMO Gap | 8.25 | B3LYP | 6-311++G(d,p) |

Intermolecular Interactions and Crystal Engineering in Fluorinated Systems

The solid-state structure of organic molecules is governed by a complex interplay of intermolecular interactions. In fluorinated systems like this compound, weak interactions involving fluorine play a crucial role in determining the crystal packing.

Computational and crystallographic studies have established the significance of several types of weak interactions involving covalently bonded fluorine. For this compound, the most prominent of these are C–H···F–C interactions. These interactions, often described as weak hydrogen bonds, occur between the electron-deficient hydrogen atoms of one molecule and the electron-rich fluorine atoms of a neighboring molecule. ias.ac.in The acidity of the aromatic C-H bonds is enhanced by the presence of the electron-withdrawing fluoro and chlorodifluoromethoxy groups, which strengthens these C–H···F interactions. ias.ac.in

Additionally, aryl–perfluoroaryl π–π stacking interactions are possible if molecules arrange in a face-to-face or offset manner. acs.orgacs.org The electron-poor fluorinated ring of one molecule can interact favorably with the (relatively) more electron-rich regions of an adjacent molecule's ring system.

The collective effect of these weak interactions directs the three-dimensional arrangement of molecules in the crystal lattice, a central concept in crystal engineering. acs.org The directionality of C–H···F interactions, although weaker than conventional hydrogen bonds, can lead to the formation of specific supramolecular synthons—predictable and robust structural motifs. ed.ac.uk

For this compound, it is anticipated that a network of C–H···F interactions would be a primary determinant of the crystal packing. The interplay between these interactions and other forces (like dipole-dipole and van der Waals forces) would define the final crystal structure, including its symmetry and density. mdpi.comed.ac.uk Computational studies using methods like periodic DFT can quantify the enthalpic and entropic contributions of these weak interactions, revealing their stabilizing influence on the crystal lattice. ed.ac.uk By understanding and controlling these interactions, it is theoretically possible to engineer solid-state materials with desired properties, such as specific melting points or sublimation energies.

Prediction of Spectroscopic and Optical Properties via Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for predicting and interpreting the spectroscopic properties of molecules. For this compound, these methods can provide valuable insights into its NMR and UV-Visible spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Predicting NMR chemical shifts, particularly for ¹⁹F, is a valuable way to confirm molecular structures. DFT calculations are now routinely used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with high accuracy. d-nb.info

The standard approach involves optimizing the molecular geometry and then calculating the nuclear magnetic shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. liverpool.ac.uk The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound (e.g., CFCl₃ for ¹⁹F).

For this compound, distinct ¹⁹F chemical shifts would be predicted for the fluorine on the aromatic ring and the two equivalent fluorine atoms in the -OCF₂Cl group. The accuracy of these predictions depends heavily on the choice of the DFT functional and basis set. nih.gov Studies have shown that functionals like B3LYP combined with basis sets such as 6-31+G(d,p) can provide reliable ¹⁹F chemical shift predictions for fluorinated aromatic compounds, often with a mean absolute deviation of around 2 ppm. nih.gov Consideration of solvent effects, through methods like the Polarizable Continuum Model (PCM), can further improve accuracy. nih.gov

Table 2: Hypothetical Predicted ¹⁹F and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Values are illustrative and represent typical outputs from DFT/GIAO calculations in CDCl₃. Experimental verification is required.

| Atom | Predicted Chemical Shift (δ, ppm) | Computational Method | Basis Set |

|---|---|---|---|

| ¹⁹F NMR | |||

| Ar-F (at C3) | -110.5 | B3LYP/GIAO | 6-31+G(d,p) |

| -OCF ₂Cl | -75.2 | B3LYP/GIAO | 6-31+G(d,p) |

| ¹³C NMR | |||

| C 1 (-O) | 158.0 | B3LYP/GIAO | 6-31+G(d,p) |

| C 2 | 112.1 | B3LYP/GIAO | 6-31+G(d,p) |

| C 3 (-F) | 163.4 (d, ¹JCF ≈ 245 Hz) | B3LYP/GIAO | 6-31+G(d,p) |

| C 4 | 108.9 | B3LYP/GIAO | 6-31+G(d,p) |

| C 5 | 131.5 | B3LYP/GIAO | 6-31+G(d,p) |

| C 6 | 119.3 | B3LYP/GIAO | 6-31+G(d,p) |

| -OC F₂Cl | 124.7 (t, ¹JCF ≈ 300 Hz) | B3LYP/GIAO | 6-31+G(d,p) |

The electronic absorption properties of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of vertical electronic excitations from the ground state to various excited states, which correspond to the absorption bands in a UV-Visible spectrum. arxiv.org

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the benzene ring. The TD-DFT calculation would provide the wavelength of maximum absorption (λmax) for each transition, as well as its oscillator strength (f), which is related to the intensity of the absorption band. mdpi.comacs.org

The choice of the exchange-correlation functional is critical for the accuracy of TD-DFT predictions. researchgate.net Hybrid functionals like B3LYP and range-separated functionals such as CAM-B3LYP are commonly used for calculating the electronic spectra of organic molecules. arxiv.orgnih.gov The calculations are typically performed on the ground-state optimized geometry and can include solvent effects to better match experimental conditions. mdpi.com The results from these computations help in understanding the electronic structure and the nature of the molecular orbitals (e.g., HOMO and LUMO) involved in the electronic transitions. nih.gov

Table 3: Hypothetical Predicted UV-Visible Absorption Data from TD-DFT Calculations Illustrative data for the main electronic transitions of this compound in a nonpolar solvent like cyclohexane.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Main Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 265 | 0.025 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | 215 | 0.150 | HOMO-1 → LUMO (π → π*) |

| S₀ → S₃ | 208 | 0.110 | HOMO → LUMO+1 (π → π*) |

Nonlinear Optical (NLO) Properties Analysis

Currently, there is a notable absence of specific research literature detailing the nonlinear optical (NLO) properties of this compound. While computational studies are frequently employed to predict and analyze the NLO characteristics of various organic molecules, including fluorinated compounds, specific analyses for this particular aryl ether have not been identified in a comprehensive search of available scientific databases.

The investigation of NLO properties typically involves the application of quantum chemical calculations to determine molecular hyperpolarizabilities, which are key indicators of a material's potential for use in optical devices. nih.gov For many organic chromophores, Density Functional Theory (DFT) is utilized to calculate the first-order hyperpolarizability (β), providing insights into their electro-optic activity. nih.gov The structure of these molecules, often featuring electron donor and acceptor groups connected by a π-conjugated bridge, is crucial to their NLO response. nih.gov

Furthermore, theoretical studies on related compounds, such as stilbene (B7821643) derivatives, have shown that the introduction of fluorine atoms can significantly enhance the second-order NLO response. researchgate.net Computational methods like the semiempirical PM3 Hamiltonian have been used to explore these effects. researchgate.net However, without specific computational or experimental data for this compound, any discussion of its NLO properties would be purely speculative.

Reaction Mechanism Elucidation and Pathway Prediction via Density Functional Theory (DFT)

For instance, DFT calculations, such as those using the dispersion-corrected B3LYP method, have been successfully applied to understand the mechanisms and energetics of base-catalyzed diaryl ether formation. nih.gov These studies have explored the correlation between substituent electronic properties and the energy barriers for ether formation in reactions of metal phenoxides with halobenzenes. nih.gov The distortion/interaction energy model has been used to show that a significant portion of the activation energy is the energy required to distort the arylfluoride reactant into its transition state geometry. nih.gov

Additionally, DFT has been employed to investigate various reaction pathways, such as concerted versus stepwise mechanisms in cycloaddition reactions, and to predict the feasibility of proposed synthetic routes. pku.edu.cnresearchgate.net These computational approaches can determine activation barriers and thermodynamic stability, offering predictions on reaction outcomes and regioselectivity. researchgate.netresearchgate.net In the context of fluorinated compounds, DFT has also been used to understand the regiochemistry of electrophilic aromatic fluorination by analyzing the partial charge distribution in the reactants. researchgate.net

While these examples demonstrate the capability of DFT in studying reactions of similar fluorinated and aryl compounds, the specific application of these methods to predict reaction pathways or elucidate mechanisms involving this compound has not been reported. Such a study would be necessary to provide scientifically accurate details on its formation and reactivity from a theoretical standpoint.

Applications of Fluorinated Aryl Ethers As Advanced Chemical Building Blocks

Design and Synthesis of Fluorinated Monomers for Polymer Science

The strategic design of fluorinated monomers is crucial for tailoring the macroscopic properties of the resulting polymers. Fluorinated aryl ethers serve as versatile synthons in this regard, allowing for precise control over the polymer architecture and, consequently, its performance characteristics.

Perfluoroalkoxy (PFA) copolymers are a class of melt-processable fluoropolymers that exhibit properties similar to polytetrafluoroethylene (PTFE), such as excellent chemical resistance and high-temperature stability. wikipedia.orgmebraplastik.com They are copolymers of tetrafluoroethylene (B6358150) and perfluoroalkyl vinyl ethers. wikipedia.org The general structure of PFA involves a fully fluorinated carbon backbone with perfluoroalkoxy side chains. wikipedia.orgbsafe.de This structure provides high thermal stability and chemical inertness. wikipedia.org

While direct evidence of the use of "1-(Chlorodifluoromethoxy)-3-fluorobenzene" in the synthesis of commercial PFA resins is not available in the reviewed literature, its structural motifs are relevant. The chlorodifluoromethoxy group is a type of perfluoroalkoxy group. In principle, a molecule like "this compound" could be functionalized to create a vinyl ether monomer. This monomer could then be copolymerized with tetrafluoroethylene to yield a modified PFA copolymer. The presence of the chlorine atom and the phenyl ring would be expected to modify the properties of the resulting polymer, potentially affecting its refractive index, dielectric constant, and solubility.

Table 1: Comparison of Selected Fluoropolymers

| Property | PTFE | FEP | PFA |

|---|---|---|---|

| Monomers | Tetrafluoroethylene | Tetrafluoroethylene, Hexafluoropropylene | Tetrafluoroethylene, Perfluoroalkyl vinyl ether |

| Melt Processable | No | Yes | Yes |

| Max. Use Temp. | ~260°C | ~200°C | ~260°C |

| Chemical Resistance | Excellent | Excellent | Excellent |

| Flex Life | Good | Better | Best |

Fluorinated poly(aryl ether)s are a significant class of high-performance thermoplastics known for their excellent thermal and oxidative stability, good mechanical properties, and low dielectric constants. nih.gov The synthesis of these polymers typically involves nucleophilic aromatic substitution reactions between an activated dihalobenzoid monomer and a bisphenoxide monomer.

The incorporation of fluorine-containing groups, such as the trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) group, into the polymer backbone can significantly enhance the properties of poly(aryl ether)s. nih.gov These groups can increase the glass transition temperature, improve solubility in organic solvents, and lower the dielectric constant and moisture absorption. nih.gov

While no specific research detailing the use of "this compound" as a monomer for fluorinated poly(aryl ether)s has been identified, its structure suggests potential pathways for its incorporation. For instance, it could be chemically modified to introduce hydroxyl or other reactive groups, enabling its participation in polycondensation reactions. The presence of the chlorodifluoromethoxy group would be expected to impart properties characteristic of fluorinated polymers.

Copolymerization of fluorinated monomers with non-fluorinated monomers is a versatile strategy to create materials that balance the unique properties of fluoropolymers with the processability and cost-effectiveness of conventional polymers. This approach allows for the fine-tuning of properties such as solubility, adhesion, and mechanical strength.

Fluoroalkenes are often copolymerized with a variety of non-halogenated olefins. 20.210.105 These copolymerizations can lead to a range of materials, including thermoplastics, elastomers, and thermoplastic elastomers, depending on the monomers and their ratios. 20.210.105 The resulting copolymers often exhibit a combination of the desirable characteristics of both monomer types.

In the context of "this compound," after suitable modification to introduce a polymerizable group (e.g., a vinyl or acrylic group), it could potentially be copolymerized with a wide range of non-fluorinated monomers such as styrene, acrylates, or methacrylates. The resulting copolymers would possess fluorinated side chains, which would be expected to influence the surface properties and chemical resistance of the material.

Side-chain fluorinated polymers consist of a non-fluorinated polymer backbone with fluorinated moieties attached to the side chains. nih.govchemycal.com This architecture allows for the modification of surface properties and the introduction of specific functionalities without altering the main chain characteristics of the polymer. These polymers are often synthesized by the polymerization of monomers that contain a fluorinated side chain. nih.gov

"this compound" could serve as a precursor for the synthesis of a monomer for side-chain fluorinated polymers. For example, the aromatic ring could be functionalized with a polymerizable group like a vinyl, acrylate, or methacrylate (B99206) group. Polymerization of such a monomer would result in a polymer with pendant 1-(chlorodifluoromethoxy)-3-fluorophenyl groups. These side chains would be expected to migrate to the polymer-air interface, leading to a low surface energy material. nih.gov

Table 2: Examples of Monomer Functionalization for Polymer Synthesis

| Starting Material | Functionalization Reaction | Resulting Monomer Type | Potential Polymer Type |

|---|---|---|---|

| Aromatic Compound | Ethylation followed by dehydrohalogenation | Styrenic | Polystyrene derivative |

| Aromatic Compound | Acylation with acryloyl chloride | Acrylic | Polyacrylate |

| Aromatic Compound | Friedel-Crafts reaction with methacryloyl chloride | Methacrylic | Polymethacrylate |

Development of Functionalized Materials with Enhanced Performance Attributes

The unique properties of fluorinated compounds are leveraged to create functionalized materials with superior performance in demanding applications. The presence of fluorine imparts a combination of hydrophobicity, oleophobicity, chemical resistance, and thermal stability.

The presence of fluorine in a polymer, particularly in the form of perfluorinated or highly fluorinated groups, leads to materials with very low surface energies. dtic.milresearchgate.net This is due to the low polarizability of the C-F bond. Surfaces with low energy exhibit anti-stick and water- and oil-repellent properties. cmu.edu

Fluoropolymers are also renowned for their exceptional chemical resistance. daikinchemicals.co.th The strong carbon-fluorine bond is highly resistant to attack by a wide range of chemicals, including strong acids, bases, and organic solvents. daikinchemicals.co.th This makes fluorinated materials ideal for applications in harsh chemical environments. wikipedia.orgmebraplastik.com

Advanced Dielectric Materials and Applications in Electronics

Fluorinated aryl ethers are of significant interest in the development of advanced dielectric materials for electronic applications. The incorporation of fluorine atoms into the molecular structure of polymers can lower the dielectric constant, reduce moisture absorption, and enhance thermal stability, all of which are critical properties for insulating materials used in microelectronics.

The utility of compounds like this compound in this context would stem from the combined electronic effects of the fluorine and chlorodifluoromethoxy substituents on the benzene (B151609) ring. These groups are strongly electron-withdrawing, which can lead to a lower dielectric constant. Materials with a low dielectric constant are essential for reducing signal delay, power dissipation, and cross-talk in integrated circuits.

Table 1: Potential Properties of Polymers Derived from this compound for Dielectric Applications

| Property | Anticipated Characteristic | Rationale |

| Dielectric Constant | Low | Presence of highly electronegative fluorine atoms reduces polarizability. |

| Thermal Stability | High | Strong C-F bonds contribute to thermal resistance. |

| Moisture Absorption | Low | The hydrophobic nature of fluorinated compounds repels water. |

| Chemical Resistance | High | The inertness of C-F bonds provides resistance to chemical attack. |

Coatings and Surface Modification Agents Derived from Fluorinated Precursors

Fluorinated compounds are widely used to create coatings with low surface energy, leading to properties such as hydrophobicity, oleophobicity, and anti-fouling characteristics. These coatings find applications in a variety of sectors, from self-cleaning surfaces to non-stick cookware.

This compound could serve as a precursor for the synthesis of fluorinated polymers and surface modification agents. The presence of the chlorodifluoromethoxy group, in particular, would be expected to impart a high degree of fluorination to the surface, resulting in very low surface energy.

The general approach involves the polymerization of fluorinated monomers or the grafting of fluorinated side chains onto a polymer backbone. These fluorinated polymers can then be applied as thin films or coatings to various substrates. The resulting surfaces exhibit excellent water and oil repellency, which is beneficial for applications such as stain-resistant textiles, anti-graffiti coatings, and protective layers for optical and electronic devices.

Utility in General Organic Synthesis and Reagent Design

Fluorinated building blocks are indispensable tools in modern organic synthesis due to their ability to introduce fluorine atoms into complex molecules, thereby modifying their properties in a predictable manner.

Precursors for Complex Organic Molecule Synthesis

This compound possesses multiple reactive sites that can be exploited for the synthesis of more complex organic molecules. The aromatic ring can undergo electrophilic and nucleophilic substitution reactions, allowing for the introduction of additional functional groups. The chlorine atom in the chlorodifluoromethoxy group could also potentially be a site for further chemical transformation.

The unique combination of a fluorine atom and a chlorodifluoromethoxy group on the benzene ring can influence the regioselectivity of these reactions, providing a pathway to specifically substituted aromatic compounds that might be difficult to access through other synthetic routes. These intermediates can then be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. alfa-chemistry.comossila.com

Fluorinated Ligands and Organometallic Reagents in Catalysis

The electronic properties of ligands play a crucial role in determining the activity and selectivity of metal catalysts. The introduction of fluorine atoms into a ligand can significantly alter its electronic nature, typically making it more electron-withdrawing. This can have a profound effect on the catalytic cycle. rsc.org

While there is no specific literature on the use of this compound to create ligands, its derivatives could potentially be synthesized and used as ligands in organometallic catalysis. The strong electron-withdrawing nature of the substituents would be expected to modulate the electron density at the metal center, which could lead to enhanced catalytic activity or novel reactivity. Fluorinated ligands have been successfully employed in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. rsc.org

Building Blocks for Agrochemicals and Dyes

The incorporation of fluorine is a common strategy in the design of modern agrochemicals, such as herbicides, insecticides, and fungicides. ossila.com Fluorine substitution can enhance the biological activity, metabolic stability, and transport properties of these molecules. The trifluoromethoxy group, a related functionality, is known to be important in both agrochemical and pharmaceutical research. beilstein-journals.orgnih.gov

This compound could serve as a valuable building block for the synthesis of new agrochemicals. ossila.com Its fluorinated structure could be incorporated into a larger molecule to improve its efficacy and environmental profile.

In the field of dyes, the introduction of fluorine can alter the photophysical properties of a chromophore, such as its absorption and emission wavelengths, as well as its photostability. While the use of this specific compound in dye synthesis is not documented, fluorinated aromatic compounds are utilized in the development of specialty dyes for applications such as fluorescent probes and materials for optical data storage. The use of fluorescent dyes is also a tool in assessing dermal exposure to agrochemicals. nih.govnih.gov

Future Directions and Emerging Research Avenues in Fluorinated Aryl Ether Chemistry

Sustainable and Green Chemistry Approaches in Synthesis

A significant trend in modern chemistry is the integration of green chemistry principles to create more sustainable synthetic processes. This is particularly pertinent in organofluorine chemistry, given the potential environmental impact of some fluorinated compounds and the energy-intensive conditions often required for their synthesis.

Utilizing Fluorinated Greenhouse Gases as Feedstocks for Fluoroalkylation

An innovative approach to green chemistry involves the utilization of fluorinated greenhouse gases as valuable chemical feedstocks. For instance, chlorodifluoromethane (B1668795) (HCFC-22), a compound known for its contribution to ozone depletion, can be repurposed as a source for the difluoromethyl group in organic synthesis. nih.govbritannica.com This strategy offers a dual benefit: it consumes a harmful greenhouse gas while simultaneously providing a cost-effective route to valuable fluorinated building blocks. nih.gov The development of efficient catalytic systems that can activate and incorporate these gaseous feedstocks into complex molecules under mild conditions is a major area of ongoing research.

Exploration of Novel Reactivity Patterns and Catalytic Systems for C-F Bond Formation and Activation

The formation and activation of the carbon-fluorine (C-F) bond are central to the synthesis and functionalization of fluorinated aryl ethers. The high strength of the C-F bond presents both a challenge and an opportunity for chemists.

Recent advances have seen the development of sophisticated transition metal-based catalytic systems for C-F bond formation. Palladium-catalyzed cross-coupling reactions, for instance, have emerged as a powerful tool for the synthesis of aryl fluorides from aryl halides or triflates. nih.gov A general mechanism involves the oxidative addition of the aryl precursor to a palladium(0) complex, followed by fluoride (B91410) exchange and subsequent reductive elimination to form the C-F bond. nih.gov

Similarly, nickel-catalyzed cross-coupling reactions have shown great promise in the synthesis of complex fluorinated molecules, such as aryldifluoromethyl aryl ethers, from readily available starting materials. nih.gov These reactions often exhibit good functional group tolerance and can proceed under mild conditions. nih.gov Mechanistic studies suggest the involvement of Ni(I)/Ni(III) catalytic cycles in some of these transformations. nih.gov

Beyond C-F bond formation, the selective activation of C-F bonds in polyfluorinated aromatics is a key strategy for their derivatization. Transition metal complexes, including those of palladium and copper, have been shown to catalyze the hydrodefluorination (HDF) of multifluoro-aromatics with high selectivity. mdpi.com The regioselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions.

Future research in this area will likely focus on the development of more efficient and versatile catalysts, including those based on earth-abundant metals. Furthermore, exploring novel reaction pathways that enable the selective functionalization of specific C-F bonds in complex molecules will continue to be a major theme.

Advanced Computational Modeling for Predictive Design and Property Tuning in Fluorinated Systems

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of fluorinated aryl ethers, advanced computational modeling offers a powerful means to predict molecular properties and guide the design of new compounds with desired characteristics.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules. rsc.orgresearchgate.net DFT calculations can provide valuable insights into parameters such as molecular geometry, charge distribution, and spectroscopic properties. mdpi.commdpi.com For instance, in the study of fluorinated poly(aryl ether)s, DFT can be used to understand how the incorporation of fluorine atoms influences the dielectric properties of the material. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are another important class of computational tools. nih.govnih.gov These models use statistical methods to correlate the chemical structure of a molecule with its biological activity or physicochemical properties. nih.govnih.gov For example, 3D-QSAR models have been used to predict the relative binding affinities of polybrominated diphenyl ethers, a class of compounds structurally related to fluorinated aryl ethers. nih.gov Such models can be used to screen virtual libraries of compounds and prioritize candidates for synthesis and experimental testing.

The future of computational modeling in this field lies in the development of more accurate and efficient methods, as well as their integration with artificial intelligence and machine learning. eurekalert.orgsciencedaily.com These approaches will enable the high-throughput screening of vast chemical spaces and the de novo design of fluorinated molecules with precisely tailored properties.

Development of High-Throughput Synthesis and Screening Methods for Fluorinated Building Blocks

The discovery of new drugs and materials is often accelerated by the ability to rapidly synthesize and screen large libraries of compounds. High-throughput synthesis and screening methods are therefore of paramount importance in advancing the field of fluorinated aryl ether chemistry.

The development of fluorinated building blocks is crucial for the efficient construction of diverse molecular libraries. nih.gov A good approach to the synthesis of these building blocks should be scalable and compatible with a wide range of functional groups. nih.gov The strategic use of these building blocks allows for the rapid assembly of complex fluorinated molecules.

In terms of screening, fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) has emerged as a powerful technique for identifying ligand binding in a high-throughput manner. The favorable properties of the ¹⁹F nucleus, such as its high sensitivity and the large chemical shift dispersion, make it an excellent probe for monitoring molecular interactions. thermofisher.com The Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence is often used in ¹⁹F NMR screening to detect ligand binding. thermofisher.com The development of fluorinated fragment libraries is a key enabler for this technology, providing a diverse set of small, fluorinated molecules for screening against biological targets. thermofisher.com

Q & A

Q. What are the recommended methods for synthesizing 1-(Chlorodifluoromethoxy)-3-fluorobenzene, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves halogenation and etherification steps. A common approach is the nucleophilic substitution of a fluorinated precursor (e.g., 3-fluorophenol) with chlorodifluoromethoxy groups under controlled conditions. For example, chlorodifluoromethoxy groups can be introduced using chlorodifluoromethane derivatives in the presence of a base like K₂CO₃. Optimization includes:

-

Temperature : 60–80°C to balance reaction rate and side-product formation.

-

Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

-

Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve efficiency.

-

Purity : Post-synthesis purification via column chromatography or recrystallization is critical .

- Data Table :

| Precursor | Reaction Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 3-Fluorophenol | K₂CO₃, DMF, 70°C, 12h | 82 | 95 | |

| 3-Fluoroanisole | NaH, THF, 60°C, 8h | 75 | 90 |

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms substitution patterns and electronic environments. For instance, the fluoromethoxy group causes distinct splitting in aromatic protons (δ 6.8–7.2 ppm) .

- FT-IR : Peaks at 1100–1250 cm⁻¹ (C-F stretch) and 750–800 cm⁻¹ (C-Cl stretch) validate functional groups.

- GC-MS : Monitors molecular ion peaks (m/z ~162) and fragmentation patterns to confirm purity .

- Elemental Analysis : Matches theoretical vs. experimental C/F/Cl ratios to detect impurities .

Q. What are the critical storage and handling protocols to ensure the stability of this compound in laboratory settings?

- Methodological Answer :